molecular formula C17H15N3O4S2 B2518507 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896361-25-4

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2518507
CAS No.: 896361-25-4
M. Wt: 389.44
InChI Key: FTQBMQFSCLLATA-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a novel synthetic benzothiazole derivative designed for advanced biological and pharmacological screening. This compound is of significant interest in medicinal chemistry research due to the established profile of the benzothiazole scaffold, which is recognized as a privileged structure for its diverse biological activities . The molecular design, incorporating acetamido and methanesulfonylbenzamide moieties, suggests potential for multi-target engagement in biochemical pathways. Researchers can leverage this compound to investigate new therapeutic agents, particularly in the fields of oncology and infectious diseases. Benzothiazole analogs have demonstrated potent and selective antitumor properties in vitro, with specific derivatives showing a unique mechanism of action that includes the induction of apoptosis and cell cycle arrest in the G2/M phase . Furthermore, structurally similar benzothiazole-acetamide hybrids have exhibited promising broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria . The presence of the methanesulfonyl group may also facilitate studies on dihydropteroate synthase (DHPS) inhibition, a known mechanism for sulfonamide-based antibacterial agents, making this compound a valuable candidate for exploring new approaches to combat drug-resistant microbial strains . This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-10(21)18-11-7-8-13-14(9-11)25-17(19-13)20-16(22)12-5-3-4-6-15(12)26(2,23)24/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQBMQFSCLLATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methanesulfonylbenzamide Moiety: The final step involves the reaction of the acetamido-benzothiazole intermediate with methanesulfonyl chloride and a suitable benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Architecture

Table 1: Key Substituents and Molecular Features
Compound Name Benzothiazole Substituent Benzamide Substituent Notable Functional Groups
Target Compound 6-Acetamido 2-Methanesulfonyl Acetamido, Methanesulfonyl
N-(6-Nitrobenzo[d]thiazol-2-yl)-...acetamide (6d) 6-Nitro Thiadiazole-thioacetamide Nitro, Thiadiazole, Thioether
N-(6-Trifluoromethylbenzothiazol-2-yl)-...acetamide 6-Trifluoromethyl Methoxyphenyl Trifluoromethyl, Methoxy
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-Methoxy Adamantyl Methoxy, Adamantyl
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-acetamido group is moderately electron-withdrawing, contrasting with the strong electron-withdrawing nitro group in compound 6d and the trifluoromethyl group in patent derivatives .
  • Methanesulfonyl vs. Adamantyl/Methoxy : The methanesulfonyl group in the target compound enhances polarity and solubility compared to hydrophobic adamantyl () or methoxy groups, which may improve bioavailability .
Table 2: Reported Bioactivities of Analogues
Compound Class Biological Activity Target/Mechanism Reference
6d and Derivatives Anticancer, VEGFR-2 Inhibition (IC$_{50}$ ~ nM range) Kinase inhibition, apoptosis
Trifluoromethyl Derivatives Broad-spectrum (patent claims) Undisclosed (therapeutic)
Adamantyl-Methoxy Derivative Structural stability (no bioactivity data) N/A

The target compound’s acetamido and methanesulfonyl groups may optimize kinase binding compared to nitro or trifluoromethyl analogues. Molecular docking studies (as performed for 6d ) could predict interactions with VEGFR-2’s ATP-binding pocket, where the methanesulfonyl group may form hydrogen bonds with lysine residues.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogues like 2-BTBA exhibit intermolecular N–H···N and C–H···O bonds. The target compound’s acetamido group may form additional H-bonds, influencing crystal lattice stability .
  • Instrumentation : Structural confirmation relies on GC-MS, NMR, and X-ray crystallography (using SHELX software ), as demonstrated for related compounds .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole moiety and a methanesulfonamide group. The presence of these functional groups enhances its reactivity and biological activity.

Property Details
Molecular Formula C16H18N4O4S2
IUPAC Name This compound
Molecular Weight 398.47 g/mol

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . It functions primarily through the inhibition of anti-apoptotic proteins such as BCL-2 and BCL-XL, which are often overexpressed in cancer cells. By promoting apoptosis in these cells, the compound can potentially enhance the efficacy of existing cancer therapies.

Antibacterial Activity

The compound has also demonstrated notable antibacterial properties . Studies have shown its effectiveness against various Gram-positive and Gram-negative bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis, leading to cell death.

Neuroprotective Effects

In addition to its antibacterial and anticancer activities, this compound has been explored for its neuroprotective effects . Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptosis Regulators : By inhibiting BCL-2 family proteins, the compound promotes apoptosis in cancer cells.
  • Interference with Bacterial Functions : The compound disrupts bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.
  • Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Study : A clinical trial evaluated the effects of this compound on patients with specific types of cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.
  • Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL.
  • Neuroprotection Research : Animal models treated with the compound showed reduced neuronal loss following induced oxidative stress compared to untreated controls.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally related compounds:

Compound Name Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideAntibacterial
N-(1,3-benzothiazol-2-yl)arylamidesAnticonvulsant
Benzothiazole sulfonamidesAntimicrobial

These comparisons highlight the unique properties of this compound, particularly its dual functionality that enhances its biological profile.

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